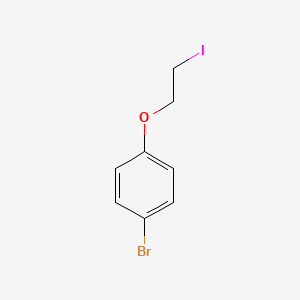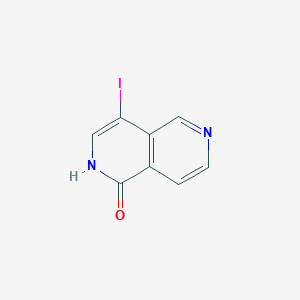
4-Iodo-2,6-naphthyridin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2,6-naphthyridin-1-ol is a heterocyclic organic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-naphthyridin-1-ol typically involves the iodination of 2,6-naphthyridin-1(2H)-one. One common method includes:
Starting Material: 2,6-naphthyridin-1(2H)-one.
Iodination Reagent: Iodine (I2) or N-iodosuccinimide (NIS).
Solvent: Acetonitrile or dichloromethane.
Catalyst: Often, a Lewis acid such as iron(III) chloride (FeCl3) is used.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
4-Iodo-2,6-naphthyridin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of naphthyridine diones.
Reduction: Formation of reduced naphthyridine derivatives.
科学的研究の応用
4-Iodo-2,6-naphthyridin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Iodo-2,6-naphthyridin-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,6-naphthyridin-1(2H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-chloro-2,6-naphthyridin-1(2H)-one: Contains a chlorine atom instead of iodine, leading to different chemical properties.
4-bromo-2,6-naphthyridin-1(2H)-one: Contains a bromine atom, which may affect its reactivity and applications.
Uniqueness
4-Iodo-2,6-naphthyridin-1-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance its ability to participate in various chemical reactions and may improve its binding affinity in biological systems.
特性
分子式 |
C8H5IN2O |
|---|---|
分子量 |
272.04 g/mol |
IUPAC名 |
4-iodo-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |
InChIキー |
PLAATOPQMCZIRX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C(=O)NC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


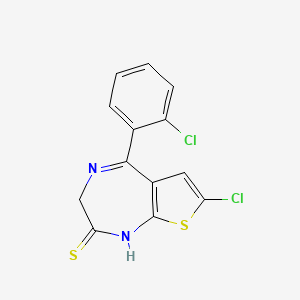
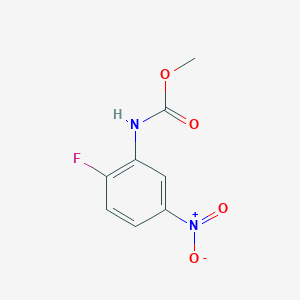
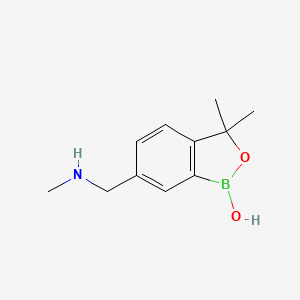
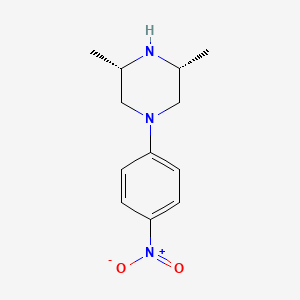
![1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8729567.png)
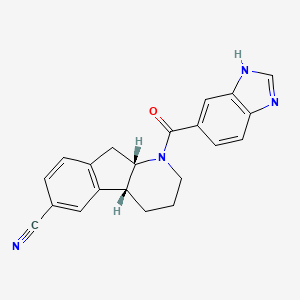
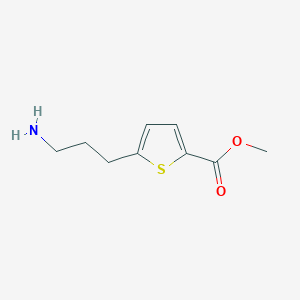
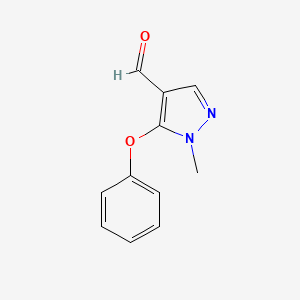
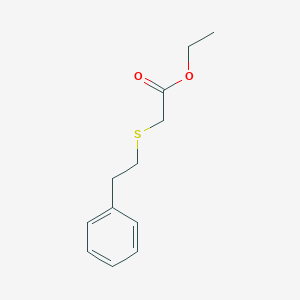
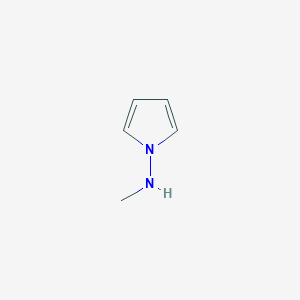
![7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine](/img/structure/B8729597.png)
